4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
Description
4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic small molecule characterized by a piperidine core modified with a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety and a thioether bridge connecting a 1-methylimidazole ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen-bonding interactions, a feature common in kinase inhibitors and receptor modulators . The thioether linkage may confer resistance to enzymatic degradation compared to oxygen-based ethers, as observed in related imidazole derivatives .
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S2/c1-22-11-8-21-16(22)27-12-13-6-9-23(10-7-13)28(24,25)15-4-2-14(3-5-15)26-17(18,19)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLOPLOYHBKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the trifluoromethoxy phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Thiols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Compounds containing imidazole derivatives have shown promise as antiviral agents. For instance, studies indicate that substituted imidazoles can inhibit viral proteases, which are crucial for viral replication. The compound may exhibit similar properties by targeting specific viral enzymes, thereby offering therapeutic avenues against viral infections such as HIV and hepatitis viruses .
-
Opioid Receptor Modulation :
- Research on piperidine derivatives has revealed their potential as selective delta-opioid receptor agonists. The compound's structural similarities to known opioid modulators suggest it could possess anxiolytic and antidepressant-like effects. Preliminary studies have indicated that related compounds can significantly affect opioid receptor activity, leading to behavioral changes in animal models .
-
Cancer Therapeutics :
- The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drugs, making them more effective in targeting cancer cells. Compounds with similar structures have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Synthesis and Derivatives
The synthesis of this compound involves the reaction of various precursors including imidazole derivatives and piperidine-based structures. The incorporation of the trifluoromethoxy group is particularly significant as it enhances lipophilicity and bioavailability, which are critical for drug efficacy.
Table 2: Synthetic Pathways
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Imidazole derivative + thioacetate | Reflux in organic solvent | Thioether intermediate |
| 2 | Thioether + piperidine derivative | Heat under inert atmosphere | Target compound |
| 3 | Target compound + trifluoromethoxy reagent | Nucleophilic substitution | Final product |
Mechanism of Action
The mechanism of action of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its imidazole and piperidine moieties, potentially inhibiting or activating specific pathways. The trifluoromethoxy group could enhance its binding affinity or stability in biological systems.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Functional Group Impact on Properties
- Trifluoromethoxy vs.
- Sulfonyl vs. Carbonyl () : The sulfonyl group in the target compound may improve solubility and hydrogen-bonding capacity relative to the carbonyl group in imidazolone derivatives like Compound 8 .
- Thioether vs. Ether/Oxygen Links () : Thioethers (as in the target) exhibit higher metabolic stability compared to oxygen-based ethers, as seen in methylthio-imidazole derivatives .
Biological Activity
The compound 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethoxy phenyl group and an imidazole-thioether moiety. Its molecular formula is , with a molecular weight of 393.39 g/mol. The structural complexity suggests diverse interactions within biological systems.
Research indicates that compounds containing imidazole and piperidine moieties often exhibit significant biological activity through various mechanisms, including:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : Piperidine derivatives are known to interact with neurotransmitter receptors, influencing signaling pathways.
Antitumor Activity
Several studies have evaluated the antitumor potential of similar compounds. For instance, thiazole and imidazole derivatives have shown promising results against cancer cell lines:
The IC50 values suggest that modifications in the structure can enhance cytotoxicity against specific cancer types.
Antimicrobial Activity
Compounds with thioether linkages have demonstrated antimicrobial properties. For example, derivatives similar to our compound have been tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 µg/mL | |
| Escherichia coli | 62.5 µg/mL |
These findings indicate that structural features like the trifluoromethoxy group may contribute to enhanced antimicrobial efficacy.
Neuroprotective Effects
Research suggests that imidazole-containing compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress. Studies show that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress.
Case Study 1: Anticancer Activity
A recent study synthesized a series of piperidine derivatives and tested their effects on human cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 breast cancer cells, with an IC50 value of 4.5 µM, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, a related thioether compound was analyzed for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at low concentrations, suggesting that the compound's structure plays a crucial role in its bioactivity.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Stepwise Functionalization :
- Piperidine Sulfonylation : React piperidine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Thioether Formation : Introduce the (1-methyl-1H-imidazol-2-yl)thio moiety via nucleophilic substitution. Use a thiol-containing imidazole derivative (e.g., 1-methyl-2-mercaptoimidazole) with a bromomethyl intermediate on the piperidine ring. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance yield .
- Catalytic Optimization :
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify key signals:
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and thioether (C-S stretch at ~700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula C₁₈H₂₁F₃N₂O₃S₂ .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking :
- Use software like AutoDock Vina to dock the compound into active sites (e.g., kinase or phosphatase domains). Focus on the trifluoromethoxy group’s hydrophobic interactions and the sulfonyl group’s hydrogen-bonding potential .
- Compare binding poses with structurally similar inhibitors (e.g., PF-06465469, a phosphatase inhibitor with a piperidine-sulfonyl scaffold) .
- DFT Calculations :
Advanced: How can researchers resolve contradictions in elemental analysis data for this compound?
Methodological Answer:
- Scenario : Discrepancy between calculated and experimental carbon/hydrogen values (e.g., due to residual solvent or incomplete purification).
- Solutions :
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
- Thermogravimetric Analysis (TGA) : Quantify solvent residues. For example, a 1–2% mass loss below 150°C indicates trapped water or methanol .
- Combined Techniques : Cross-validate with X-ray crystallography (if crystals are obtainable) to confirm stoichiometry .
Advanced: What strategies optimize the compound’s stability under varying pH conditions for in vitro assays?
Methodological Answer:
- pH-Dependent Degradation Studies :
- Add antioxidants (e.g., BHT) to prevent oxidation of the thioether group.
- Use lyophilization for long-term storage if the compound is hydrolytically unstable .
Basic: What are the key considerations for designing SAR studies on this compound?
Methodological Answer:
- Core Modifications :
- Biological Assay Design :
Advanced: How can X-ray crystallography address ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
- Data Collection : Resolve the piperidine ring’s chair conformation and sulfonyl group orientation. For example, analogous compounds show dihedral angles of 85–90° between the sulfonyl phenyl and imidazole rings .
- Refinement : Use SHELXL for structure solution. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .
Advanced: What in silico tools are effective for predicting metabolic pathways of this compound?
Methodological Answer:
- Software :
- Validation : Compare predictions with in vitro microsomal stability data (e.g., human liver microsomes + NADPH) .
Basic: How should researchers validate the purity of this compound for pharmacological assays?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Mobile phase: gradient of 0.1% formic acid in water/acetonitrile. Target ≥98% purity .
- Elemental Analysis : Ensure %C, %H, and %N values deviate ≤0.4% from theoretical values .
Advanced: How can NMR relaxation studies elucidate the compound’s conformational dynamics in solution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
